3,4,5-Tribromofuran-2(5H)-one
Description
3,4,5-Tribromofuran-2(5H)-one is a brominated derivative of the 2(5H)-furanone scaffold, a heterocyclic compound characterized by a five-membered lactone ring.
Properties
CAS No. |
96661-16-4 |
|---|---|
Molecular Formula |
C4HBr3O2 |
Molecular Weight |
320.76 g/mol |
IUPAC Name |
2,3,4-tribromo-2H-furan-5-one |
InChI |
InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H |
InChI Key |
PLDGNVQPAJJHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where bromine atoms are replaced by other functional groups.
Reduction Reactions: Where the bromine atoms are reduced to hydrogen.
Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.
Scientific Research Applications
3,4,5-Tribromofuran-2(5H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.
Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.
Comparison with Similar Compounds
Comparison with Similar Brominated Furanones
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Substituents : Dibromo at positions 3 and 4; tetraphenyl groups at positions 2 and 3.
- Synthesis : Crystallographic data indicate a hexasubstituted structure formed via condensation reactions, with Br⋯Br contacts (3.484 Å) stabilizing the crystal lattice .
- Key Features: The dihydrofuran ring adopts a non-planar conformation due to steric hindrance from phenyl groups. This contrasts with the planar furanone rings in simpler brominated derivatives .
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one
- Substituents : Bromo at position 3, methoxy at position 5, and a 4-methylpiperidine group at position 3.
- Synthesis : Derived from 3,4-dibromo-5-methoxyfuran-2(5H)-one via tandem Michael addition-elimination with 4-methylpiperidine (51.7% yield) .
- Key Features: The furanone ring remains planar (max. deviation 0.026 Å), with weak C–H⋯O/Br interactions influencing packing .
3,4,5-Trisubstituted Furan-2(5H)-one Derivatives
- Substituents : Varied substituents (e.g., amines, aldehydes) at positions 3, 4, and 4.
- Synthesis : One-pot three-component reaction using silica sulfuric acid catalysis (high yields >80%) .
- Key Features : Cytotoxic activity against tumor cell lines (e.g., HeLa, MCF-7), highlighting the role of substituent diversity in bioactivity .
Crystallographic and Stability Insights
- Planarity: The furanone ring in 3,4,5-tribromofuran-2(5H)-one is expected to be planar, akin to its dibromo and methoxy-piperidine analogs (max. deviation <0.03 Å) .
- Intermolecular Interactions : Tribromination may introduce Br⋯Br or Br⋯H contacts, similar to dibromo derivatives, enhancing crystal stability but reducing solubility .
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